2,3,5-Trichloro-6-hydrazinylpyrazine
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Overview
Description
2,3,5-Trichloro-6-hydrazinylpyrazine is a chemical compound with the molecular formula C4H3Cl3N4 . It is characterized by the presence of three chlorine atoms and a hydrazinyl group attached to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-6-hydrazinylpyrazine typically involves the chlorination of pyrazine derivatives followed by the introduction of the hydrazinyl group. One common method involves the reaction of 2,3,5-trichloropyrazine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trichloro-6-hydrazinylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of various substituted pyrazines .
Scientific Research Applications
2,3,5-Trichloro-6-hydrazinylpyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3,5-Trichloro-6-hydrazinylpyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trichloropyrazine: Lacks the hydrazinyl group but shares the trichloropyrazine core.
2,3,6-Trichloropyrazine: Similar structure with chlorine atoms at different positions.
2,3,5-Trichloro-6-methylpyrazine: Contains a methyl group instead of a hydrazinyl group.
Uniqueness
2,3,5-Trichloro-6-hydrazinylpyrazine is unique due to the presence of both trichloro and hydrazinyl groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C4H3Cl3N4 |
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Molecular Weight |
213.45 g/mol |
IUPAC Name |
(3,5,6-trichloropyrazin-2-yl)hydrazine |
InChI |
InChI=1S/C4H3Cl3N4/c5-1-2(6)10-4(11-8)3(7)9-1/h8H2,(H,10,11) |
InChI Key |
BIIAWAMZGVBRAF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Cl)Cl)NN |
Origin of Product |
United States |
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